molecular formula C15H15F3N2O2 B12113111 Ethyl 4-(dimethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate

Ethyl 4-(dimethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B12113111
M. Wt: 312.29 g/mol
InChI Key: HPMPKSOXCZWNLV-UHFFFAOYSA-N
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Description

Ethyl 4-(dimethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative known for its unique chemical structure and properties This compound is characterized by the presence of a dimethylamino group, a trifluoromethyl group, and an ethyl ester group attached to the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(dimethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate typically involves a multi-step process. One common method is the Skraup synthesis, which starts with the Michael (1,4-) addition of aniline nitrogen to propenal, followed by electrophilic aromatic substitution, dehydration, and oxidation to form the quinoline ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(dimethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a wide range of functionalized quinoline derivatives.

Scientific Research Applications

Ethyl 4-(dimethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: The compound is used in the development of materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of Ethyl 4-(dimethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with molecular targets and pathways. The dimethylamino and trifluoromethyl groups can enhance the compound’s binding affinity to specific proteins or enzymes, influencing their activity. The quinoline ring structure allows for interactions with nucleic acids and other biomolecules, potentially affecting cellular processes.

Comparison with Similar Compounds

Ethyl 4-(dimethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H15F3N2O2

Molecular Weight

312.29 g/mol

IUPAC Name

ethyl 4-(dimethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate

InChI

InChI=1S/C15H15F3N2O2/c1-4-22-14(21)11-8-19-12-6-5-9(15(16,17)18)7-10(12)13(11)20(2)3/h5-8H,4H2,1-3H3

InChI Key

HPMPKSOXCZWNLV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1N(C)C)C(F)(F)F

Origin of Product

United States

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